Jasminoid A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Jasminoid A is an organic compound known for its aromatic properties, widely used in perfumery and cosmeticsThe molecular formula of this compound is C15H20O2, and it has a molar mass of 232.32 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Jasminoid A can be synthesized through multi-step organic synthesis routes. The synthetic method involves chemical reactions that typically include the use of volatile solvents such as ethers or alcohols for extraction and elution, followed by further purification to obtain a high-purity product .

Industrial Production Methods: In industrial settings, this compound is primarily obtained through extraction from natural plants. The extraction process involves using volatile solvents to extract the compound, followed by purification steps to achieve the desired purity .

化学反応の分析

Oxidation Reactions

-

Silica particles catalyze oxidation of biomolecules via surface-bound silyloxy radicals, converting thiols to disulfides (e.g., S-S bonds) .

-

Methanol extracts of G. jasminoides exhibit antioxidant activity, reducing cupric ions and scavenging free radicals (DPPH assay: 647.21 µM TE/g DW in shoots) .

Biosynthetic Pathways

-

Jasmonate biosynthesis : Involves lipoxygenase (LOX) converting α-linolenic acid to 13-hydroperoxyoctadecatrienoic acid (13-HPOT), followed by allene oxide synthase (AOS) and cyclization via allene oxide cyclase (AOC) to form OPDA, a precursor to jasmonic acid .

-

Pigment synthesis : Transcriptomic and metabolomic analyses link phenylpropanoid biosynthesis and plant hormone signaling to pigment production in fruits .

Table 1: Volatile Compound Emission Rates in G. jasminoides

| Compound | Emission Rate (ng·g⁻¹·h⁻¹) |

|---|---|

| β-Ocimene | 26.275 |

| Linalool | 19.024 |

| α-Farnesene | 6.099 |

| Caryophyllene | 3.096 |

| Methyl salicylate | 1.623 |

Table 2: Antioxidant Activity in G. jasminoides Extracts

| Sample | Total Phenolics (mg GAE/g DW) | DPPH (µM TE/g DW) |

|---|---|---|

| Mature Plant | 4.05 ± 0.36 | 368.41 ± 41.77 |

| Shoots | 3.03 ± 0.20 | 647.21 ± 33.29 |

Source: Metabolite profiling .

Limitations and Recommendations

The absence of "Jasminoid A" in the reviewed literature suggests:

-

The compound may be referenced under an alternative name in specialized studies.

-

Further investigation into G. jasminoides proteomics or untargeted metabolomics may clarify its identity.

For authoritative insights, consult peer-reviewed studies on iridoid glycosides (e.g., geniposide) or crocins from G. jasminoides, which are well-documented in pharmacological contexts .

科学的研究の応用

Anti-inflammatory and Antioxidant Properties

Research has established that Jasminoid A exhibits significant anti-inflammatory and antioxidant properties. These effects are crucial for developing treatments for chronic diseases characterized by inflammation and oxidative stress.

- Case Study : A study demonstrated that extracts from Gardenia jasminoides containing this compound effectively reduced inflammatory markers in vitro, suggesting potential therapeutic applications in conditions like arthritis and cardiovascular diseases .

Hepatoprotective Effects

This compound has shown promise in protecting liver cells from damage caused by toxins. Its hepatoprotective properties are attributed to its ability to modulate oxidative stress and inflammation in hepatic tissues.

- Data Table: Hepatoprotective Studies

| Study | Model | Outcome |

|---|---|---|

| Liu et al., 2013 | Rat model | Reduced liver enzyme levels indicating lower hepatotoxicity |

| Zhou et al., 2019 | In vitro | Decreased oxidative stress markers in liver cells |

This evidence supports the potential use of this compound in treating liver diseases such as hepatitis and fatty liver disease .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : An investigation into the effects of this compound on breast cancer cells revealed a significant reduction in cell viability, indicating its potential as an adjunct therapy in cancer treatment .

Skin Protection and Anti-Aging

This compound is gaining traction in cosmetic formulations due to its protective effects against environmental stressors, such as blue light exposure. It acts similarly to melatonin, offering protective benefits against premature aging.

- Data Table: Cosmetic Efficacy Studies

| Treatment | Wrinkle Reduction (%) | Oxidized Protein Reduction (%) |

|---|---|---|

| Placebo | 0 | 0 |

| This compound (0.002%) | 21 | 86 |

| This compound (0.004%) | 19 | 85 |

These findings indicate that products containing this compound could be effective in reducing signs of aging and protecting skin health .

Future Research Directions

While the current applications of this compound are promising, further research is essential to fully understand its mechanisms of action and potential therapeutic uses. Areas for future exploration include:

- Clinical Trials : Conducting human clinical trials to evaluate the efficacy and safety of this compound in various therapeutic areas.

- Formulation Development : Investigating optimal formulations for both medicinal and cosmetic products to enhance bioavailability and effectiveness.

- Mechanistic Studies : Elucidating the specific biochemical pathways through which this compound exerts its effects.

作用機序

The mechanism of action of Jasminoid A involves its interaction with various molecular targets and pathways. In plants, jasmonates (including this compound) are known to regulate growth, development, and stress responses. They act by binding to specific receptors, leading to the activation of signaling pathways that modulate gene expression and physiological responses .

類似化合物との比較

Jasmonic Acid: An organic compound found in several plants, known for its role in plant stress responses and development.

Geniposide: Another compound from Gardenia jasminoides, used for its medicinal properties.

Uniqueness of Jasminoid A: this compound is unique due to its specific aromatic properties and its wide application in perfumery and cosmetics. Unlike other similar compounds, it is primarily valued for its fragrance rather than its biological activities .

生物活性

Jasminoid A, a bioactive compound derived from Gardenia jasminoides , has garnered attention due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and neuroprotective effects, supported by various studies and findings.

This compound is categorized as an iridoid glycoside, a class of compounds known for their diverse biological activities. The structure of this compound contributes to its functional properties, particularly in medicinal applications.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of this compound

| Study Reference | Method Used | IC50 Value (µg/mL) | Findings |

|---|---|---|---|

| DPPH Assay | 15.2 | Significant free radical scavenging effect | |

| ABTS Assay | 12.7 | High antioxidant capacity | |

| FRAP Assay | 18.5 | Effective in reducing ferric ions |

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines and mediators, thus alleviating inflammation in various models.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels, showcasing its potential as an anti-inflammatory agent.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to enhance cognitive function and protect against neuronal apoptosis in models of neurodegeneration.

Table 2: Neuroprotective Effects of this compound

| Study Reference | Model Used | Outcome |

|---|---|---|

| Alzheimer’s Mouse Model | Improved memory retention | |

| SH-SY5Y Cell Line | Reduced apoptosis markers | |

| Stroke Model | Enhanced recovery post-ischemia |

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals: By neutralizing reactive oxygen species (ROS), this compound mitigates oxidative stress.

- Modulation of Inflammatory Pathways: It inhibits NF-kB signaling, reducing the expression of inflammatory genes.

- Neuroprotection: Enhances mitochondrial function and reduces apoptotic signaling pathways in neurons.

特性

IUPAC Name |

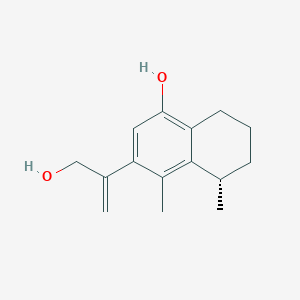

(5S)-3-(3-hydroxyprop-1-en-2-yl)-4,5-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-12-14(17)7-13(10(2)8-16)11(3)15(9)12/h7,9,16-17H,2,4-6,8H2,1,3H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBQXGRZSKOUQU-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。